

Application Notes and Protocols for DA-0157 Administration in Preclinical Cancer Models

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For Researchers, Scientists, and Drug Development Professionals

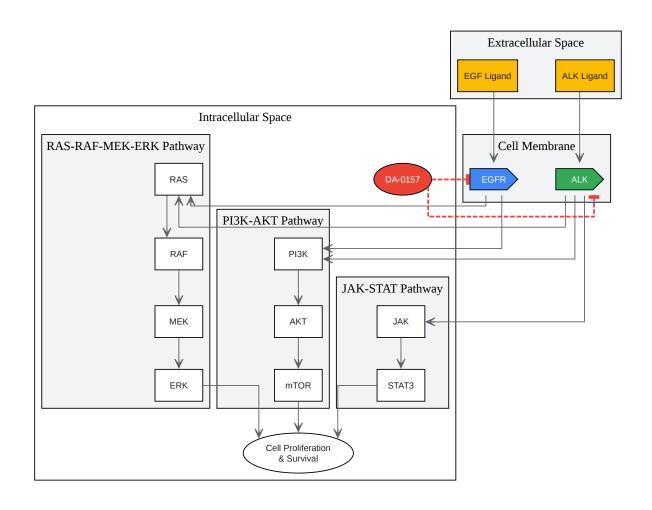
Introduction

DA-0157 is a novel, orally active small-molecule inhibitor targeting both the Epidermal Growth Factor Receptor (EGFR) and Anaplastic Lymphoma Kinase (ALK).[1] A significant advancement in targeted cancer therapy, **DA-0157** has demonstrated potent activity against non-small cell lung cancer (NSCLC) models, particularly those harboring the EGFR C797S resistance mutation and EGFR/ALK co-mutations, which are challenging to treat with existing inhibitors.[1][2] These application notes provide a comprehensive overview of **DA-0157**'s mechanism of action, in vitro and in vivo efficacy, and detailed protocols for its administration and evaluation in preclinical cancer models.

Mechanism of Action

DA-0157 exerts its anti-tumor activity by dually inhibiting the tyrosine kinase activity of both EGFR and ALK. In cancer cells driven by activating mutations in these receptors, **DA-0157** blocks downstream signaling pathways crucial for cell proliferation, survival, and growth, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[3][4] This dual inhibition is particularly effective in tumors with co-existing EGFR and ALK alterations, a setting where single-target agents often fail.[2]





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Caption: Dual inhibition of EGFR and ALK signaling pathways by DA-0157.

Data Presentation In Vitro Efficacy of DA-0157



The inhibitory activity of **DA-0157** has been evaluated against various cancer cell lines, demonstrating potent inhibition of cell proliferation. The half-maximal inhibitory concentration (IC50) values are summarized below.

Cell Line	Target Mutations	IC50 (nM)
Ba/F3-EGFR Del19/T790M/C797S	EGFR Del19/T790M/C797S	6.9
Ba/F3-EGFR WT	Wild-Type EGFR	830
Ba/F3-EML4-ALK-L1196M	EML4-ALK L1196M	5.5
Ba/F3-EML4-ALK	EML4-ALK	7.4

Data sourced from publicly available preclinical studies.

In Vivo Efficacy of DA-0157

DA-0157 has shown significant anti-tumor efficacy in various preclinical xenograft models when administered orally.

Preclinical Model	Target Mutations	Dose	Tumor Growth Inhibition (TGI)
LD1-0025-200717 PDX	EGFR Del19/T790M/C797S	40 mg/kg/day	98.3%
Ba/F3-EML-4-ALK- L1196M CDX	EML4-ALK L1196M	40 mg/kg/day	125.2%
NCI-H1975 & NCI- H3122 dual CDX	EGFR Del19/T790M/C797S & EML4-ALK	40 mg/kg/day	89.5% & 113.9%

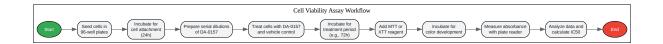
Data sourced from publicly available preclinical studies.[1]

Experimental Protocols



In Vitro Cell Viability Assay

This protocol outlines a general procedure for determining the IC50 of **DA-0157** against cancer cell lines using a tetrazolium-based assay (e.g., MTT or XTT).



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Caption: Workflow for in vitro cell viability assay.

Materials:

- Cancer cell lines of interest (e.g., NCI-H1975, Ba/F3)
- · Complete cell culture medium
- DA-0157 compound
- Vehicle (e.g., DMSO)
- 96-well cell culture plates
- MTT or XTT reagent
- Solubilization solution (for MTT)
- Microplate reader

Procedure:

 Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μL of complete culture medium. Incubate overnight to allow for cell attachment.

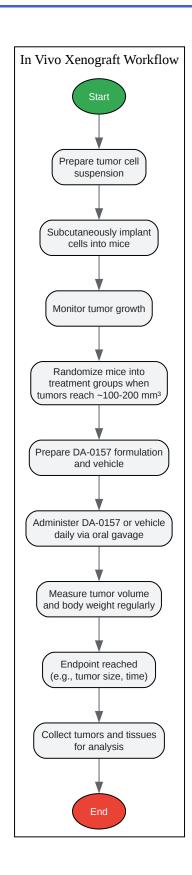


- Compound Preparation: Prepare a stock solution of DA-0157 in a suitable solvent (e.g., DMSO). Perform serial dilutions in complete culture medium to achieve a range of final concentrations for testing.
- Cell Treatment: Remove the medium from the wells and add 100 μ L of the **DA-0157** dilutions. Include a vehicle-only control group.
- Incubation: Incubate the plate for a predetermined period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
- MTT/XTT Assay:
 - \circ MTT: Add 10 μ L of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Add 100 μ L of solubilization solution and incubate overnight.
 - XTT: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add
 50 μL to each well and incubate for 2-4 hours.
- Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450-500 nm for XTT) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of DA-0157 and determine the IC50 value using nonlinear regression analysis.

In Vivo Xenograft Model Administration

This protocol describes the establishment of a subcutaneous xenograft model and the oral administration of **DA-0157**.





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